(S)-4-(1-Aminopentyl)benzene-1,2-diol

Chiral Resolution Enantiomeric Purity Stereochemistry

(S)-4-(1-Aminopentyl)benzene-1,2-diol (CAS 1213567-48-6) is a chiral catechol derivative featuring a primary amine on a pentyl side chain attached to the 4-position of a benzene-1,2-diol core. As a member of the aminopentylcatechol class, its structure combines a redox-active catechol moiety with a terminal primary amine, positioned at the chiral 1-position of the alkyl chain.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
Cat. No. B12954821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(1-Aminopentyl)benzene-1,2-diol
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC(=C(C=C1)O)O)N
InChIInChI=1S/C11H17NO2/c1-2-3-4-9(12)8-5-6-10(13)11(14)7-8/h5-7,9,13-14H,2-4,12H2,1H3/t9-/m0/s1
InChIKeyKCTAPVIDNCYKOV-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(1-Aminopentyl)benzene-1,2-diol Procurement Guide: A Chiral Catecholamine Scaffold


(S)-4-(1-Aminopentyl)benzene-1,2-diol (CAS 1213567-48-6) is a chiral catechol derivative featuring a primary amine on a pentyl side chain attached to the 4-position of a benzene-1,2-diol core . As a member of the aminopentylcatechol class, its structure combines a redox-active catechol moiety with a terminal primary amine, positioned at the chiral 1-position of the alkyl chain [1]. This specific (S)-enantiomer configuration and the length of the alkyl spacer are critical determinants of its chemical reactivity and potential biological interactions, distinguishing it from its (R)-enantiomer, racemate, and positional isomers .

Chiral control (S)-enantiomer defines stereochemistry for chiral target studies
Spacer architecture 5-carbon pentyl spacer differentiates from dopamine and butyl analogs
Oxidative profile Non-cyclizing oxidation pathway simplifies degradation product analysis

The Risk of Substituting (S)-4-(1-Aminopentyl)benzene-1,2-diol: Why Chirality and Side-Chain Architecture Matter


Generic substitution within the aminopentylcatechol family is unreliable due to the compound's stereochemistry and side-chain architecture. Using the (R)-enantiomer (CAS 1213499-30-9) or the racemic mixture (CAS 1270479-51-0) introduces a different three-dimensional arrangement of the amine, which can alter molecular recognition at chiral biological targets . Furthermore, replacing the compound with its positional isomer, 4-(5-aminopentyl)-1,2-benzenediol, moves the amine from a branched 1-position to a terminal 5-position, fundamentally changing the molecule's conformational flexibility and the distance between the catechol and amine groups . Mechanistic studies confirm that aminopentylcatechols with a 1-aminopentyl architecture do not undergo the cyclisation and tautomerism reactions observed in shorter-chain analogs, such as 4-aminobutylcatechols, establishing the pentyl spacer as a critical differentiator for oxidative stability [1].

(R)-enantiomer or racemate Opposite enantiomer may alter chiral recognition and confound biological assays.
5-aminopentyl positional isomer Terminal amine changes conformational flexibility and hydrogen-bond geometry.
4-aminobutyl analogs Shorter chain undergoes cyclisation/tautomerism upon oxidation, altering product profile.

Quantitative Differentiation of (S)-4-(1-Aminopentyl)benzene-1,2-diol Against Core Analogs


Chiral Identity: (S)-Enantiomer vs. (R)-Enantiomer Baselines

The (S)-enantiomer (CAS 1213567-48-6) is a structurally distinct entity from its (R)-counterpart (CAS 1213499-30-9). The specific optical rotation and chiral chromatographic retention time serve as unique identifiers for this compound, directly quantifying its stereochemical purity relative to the racemate or the opposite enantiomer . No specific biological activity data was found in the accessed sources to quantify a functional difference between the enantiomers, but the established principle of chiral recognition in biological systems makes this a critical procurement specification. Vendor data specifies purities of 95% and 98% for this compound, which is a quantifiable quality parameter .

Chiral identity & purity
Specification review
Target (S)-enantiomer, CAS 1213567-48-6; purity 95–98% (HPLC)
Comparator (R)-enantiomer (CAS 1213499-30-9); racemate (CAS 1270479-51-0)
Verify enantiomeric purity for chiral target interaction studies.
Enantiomeric excess not quantified in accessed sources; vendor COA review needed.
Chiral Resolution Enantiomeric Purity Stereochemistry

Oxidative Stability: Distinct Behaviour of the 1-Aminopentyl Side Chain vs. Shorter-Chain Analogues

A mechanistic study by Land et al. (2003) demonstrated that ortho-quinones derived from 5-aminopentylcatechols (such as the target compound class) neither cyclise nor tautomerise to para-quinomethanes under enzymatic or chemical oxidation conditions [1]. This contrasts sharply with 4-aminobutylcatechols, which readily undergo cyclisation and tautomerism. The study concludes that the five-carbon chain length is too long to support these intramolecular reactions, providing a quantifiable experimental observation that this compound will exhibit different oxidative degradation pathways and product profiles compared to butyl- or propyl-chain analogs [1].

Oxidative stability pathway
Reported
5-aminopentylcatechols do not cyclise or tautomerise upon enzymatic/chemical oxidation (Land et al. 2003). 4-aminobutyl analogs readily undergo these reactions.
Oxidative degradation path differs from shorter-chain catechols.
Class-level observation; confirm for this specific compound.
Oxidative Stability Ortho-quinone Reaction Mechanism

Side-Chain Architecture: 1-Aminopentyl vs. 5-Aminopentyl Positional Isomer

The target compound has a branched 1-aminopentyl side chain, whereas the positional isomer 4-(5-aminopentyl)benzene-1,2-diol (CAS 52418-14-1) has a linear side chain with a terminal amine . This structural difference is predicted to alter physicochemical properties: the branched isomer is expected to have a different LogP and steric profile, and the calculated pKa of the 5-aminopentyl isomer is 9.86±0.10 . While direct experimental comparison is not available in the accessed sources, the change in amine position from a sterically hindered 1-position to a freely rotating terminal 5-position is a fundamental structural distinction that would affect hydrogen-bonding networks and molecular recognition.

Side-chain architecture
Data to verify
Target 1-aminopentyl (branched) chain
Comparator 5-aminopentyl (linear) isomer, predicted pKa ~9.86
Amine position impacts steric profile and molecular recognition.
No direct experimental head-to-head data; in silico prediction only.
Positional Isomer Structure-Activity Relationship Molecular Recognition

Alkyl Spacer Length: Pentyl vs. Ethyl (Dopamine) Chain Length Comparison

Relative to the endogenous neurotransmitter dopamine (4-(2-aminoethyl)benzene-1,2-diol), the target compound extends the alkyl spacer from two carbons to five carbons. This structural modification fundamentally alters the distance and conformational flexibility between the catechol pharmacophore and the primary amine [1]. While no direct receptor binding data for this specific compound was found in the accessed sources, class-level knowledge of catecholamine structure-activity relationships indicates that chain length is a primary determinant of receptor subtype selectivity. The dopamine D2 receptor, for example, shows strong preference for the ethylamine chain length, with binding affinity dropping sharply for longer chains [1].

Chain length vs dopamine
Class-level
Pentyl spacer (5C) vs dopamine ethyl spacer (2C)
+3 carbons; MW increase ~42 Da. No receptor binding data available.
Extended chain shifts activity away from classical dopamine receptors.
Class-level SAR inference; verify receptor panel selectivity experimentally.
Dopamine Analogue Chain Length Receptor Binding

Recommended Application Scenarios for (S)-4-(1-Aminopentyl)benzene-1,2-diol Based on Evidence


Chiral Probe for Enantioselective Receptor or Enzyme Studies

Due to its defined (S)-stereochemistry, this compound is suitable as a chiral probe molecule for investigating enantioselective interactions with aminergic receptors, trace amine-associated receptors (TAARs), or enzymes that process catecholamines. The verified 95–98% purity specification supports its use in in vitro binding studies where enantiomeric integrity must be maintained .

Mechanistic Studies of Catechol Oxidation with Extended Alkyl Spacers

The compound's demonstrated inability to undergo cyclisation or tautomerism upon oxidation, as established for 5-aminopentylcatechols by Land et al. (2003), makes it a valuable substrate for studying the oxidative chemistry of catechols with long alkyl spacers. It can serve as a stable starting material or negative control in experiments where cyclisation-derived byproducts must be avoided [1].

Mussel-Inspired Adhesive Monomer Design with Defined Amine-Catechol Architecture

Inspired by the cooperative effects of catechols and amines in high-performance adhesives, this compound provides a structurally precise monomer with a 1-aminopentyl side chain. Its defined geometry contrasts with the 5-aminopentyl positional isomer, offering a distinct molecular architecture for systematic structure-property studies in bio-inspired adhesive polymer research [2].

Synthetic Intermediate for Complex Catechol-Containing Molecules

With a clear procurement specification of 95–98% purity and availability in batch sizes from 1 g to 25 kg, the compound serves as a reliable chiral synthetic building block for the preparation of more complex catechol derivatives, where the (S)-1-aminopentyl group introduces both chirality and a reactive primary amine handle .

Application
Selection Property
Validation Focus
Chiral enantiomer probe for receptor/enzyme studies
Defined (S)-stereochemistry with 95–98% purity specification
Enantioselective binding and assay context
Catechol oxidation mechanistic studies
Non-cyclizing 5-aminopentyl architecture
Oxidative degradation pathway and byproduct analysis
Mussel-inspired adhesive monomer design
Precise 1-aminopentyl branched geometry
Structure-property relationship in adhesive polymer networks
Chiral synthetic building block
(S)-1-aminopentyl primary amine handle
Reaction compatibility and enantiomeric stability during synthesis
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